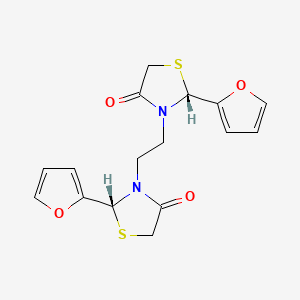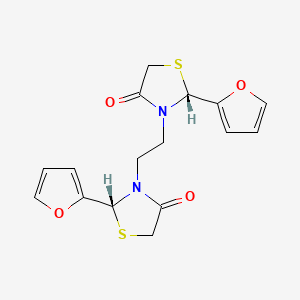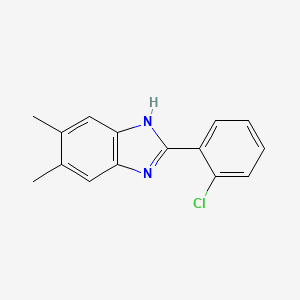
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydronaphthalene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial bromination of a precursor compound, followed by coupling reactions to introduce the chlorophenyl and methoxy groups . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反応の分析
Types of Reactions
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
科学的研究の応用
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene: Shares the chlorophenyl and methoxy groups but lacks the phenoxy and diethylethanamine moieties.
4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenol: Similar structure but with a hydroxyl group instead of the diethylethanamine moiety.
Uniqueness
The uniqueness of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
13729-33-4 |
|---|---|
分子式 |
C29H34ClNO2 |
分子量 |
464.0 g/mol |
IUPAC名 |
2-[4-[2-(4-chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C29H34ClNO2/c1-4-31(5-2)18-19-33-25-13-8-22(9-14-25)29-27(21-6-11-24(30)12-7-21)16-10-23-20-26(32-3)15-17-28(23)29/h6-9,11-15,17,20,27,29H,4-5,10,16,18-19H2,1-3H3 |
InChIキー |
KLXSYXRMEDTMPF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)

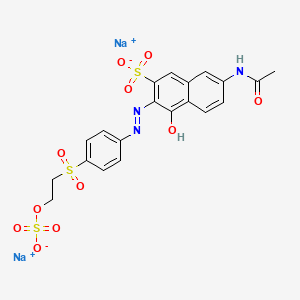
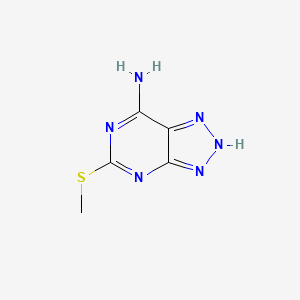

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)



